An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-1H-pyrazol-3-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-1H-pyrazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-(Trifluoromethyl)-1H-pyrazol-3-amine in Modern Drug Discovery
5-(Trifluoromethyl)-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole ring, a trifluoromethyl group at the fifth position, and an amino group at the third position.[1] This unique molecular architecture has garnered significant interest within the medicinal chemistry and agrochemical research sectors.[1] The pyrazole nucleus is a well-established scaffold in a variety of pharmaceuticals due to its diverse biological activities.[2][3][4][5][6] Notable examples of pyrazole-containing drugs include the anti-inflammatory celecoxib and the anti-obesity drug rimonabant.[2]
The strategic incorporation of a trifluoromethyl (-CF3) group profoundly influences the molecule's physicochemical properties, which are critical determinants of a drug candidate's success.[7][8] The -CF3 group is a strong electron-withdrawing substituent that can enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[7][8][9][10] These modifications can lead to improved pharmacokinetic profiles, such as increased half-life and better membrane permeability.[7][10] Consequently, 5-(trifluoromethyl)-1H-pyrazol-3-amine serves as a valuable building block for the synthesis of novel therapeutic agents and agrochemicals.[1]
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(trifluoromethyl)-1H-pyrazol-3-amine, offering insights into its behavior and potential applications in drug development.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile.[11] The following section details the key physicochemical parameters of 5-(trifluoromethyl)-1H-pyrazol-3-amine.
| Property | Value | Source |
| Molecular Formula | C4H4F3N3 | [1][12] |
| Molecular Weight | 151.09 g/mol | [1][12] |
| Appearance | Typically a white solid at room temperature. | [1] |
| Melting Point | 125-126 °C (for the related compound 5-(trifluoromethyl)-1H-pyrazol-3-ol) | [13] |
| Solubility | Soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. | [1] |
Lipophilicity (LogP):
Acidity and Basicity (pKa):
The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The pyrazole ring contains two nitrogen atoms, one of which can act as a hydrogen bond donor (pyrrole-like) and the other as a hydrogen bond acceptor (pyridine-like).[6] The amino group at the 3-position will also contribute to the basicity of the molecule. The electron-withdrawing nature of the trifluoromethyl group is expected to decrease the basicity of the pyrazole ring nitrogens and the exocyclic amino group.[15] Precise experimental determination of the pKa values is essential for accurate predictions of its behavior in biological systems.
Experimental Determination of Physicochemical Properties
Reliable experimental data is paramount for drug development.[16] The following section outlines standard methodologies for determining key physicochemical properties.
Workflow for Solubility Determination
Caption: A generalized workflow for determining the thermodynamic solubility of a compound.
Causality in Experimental Choices: The "shake-flask" method, a common technique for solubility determination, relies on achieving equilibrium between the solid compound and the solvent to ensure an accurate measurement of the saturated concentration. The choice of analytical technique, such as HPLC-UV, is critical for sensitive and specific quantification of the dissolved compound.
Workflow for pKa Determination
Caption: A simplified workflow for determining pKa via potentiometric titration.
Expertise in Protocol Design: Potentiometric titration is a robust method for pKa determination. The selection of the appropriate titrant (acid or base) depends on the expected nature of the ionizable groups in the molecule. For 5-(trifluoromethyl)-1H-pyrazol-3-amine, titration with a strong acid would be suitable for determining the pKa of the basic amino and pyrazole nitrogen groups.
Synthesis and Reactivity
Several synthetic routes to 5-(trifluoromethyl)-1H-pyrazol-3-amine and its derivatives have been reported. A common method involves the cyclocondensation of a trifluoromethylated 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2] For instance, one practical method involves treating 4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methylhydrazine sulfate in ethanol, followed by heating to yield the desired product.[1] Purification is typically achieved through column chromatography.[1]
The functional groups of 5-(trifluoromethyl)-1H-pyrazol-3-amine allow for various chemical transformations. The amino group can be acylated, alkylated, or used in the formation of other heterocyclic rings. The pyrazole ring itself can undergo electrophilic substitution, primarily at the 4-position.[2] Additionally, the compound can undergo bromination using N-bromosuccinimide (NBS) and lithiation reactions, enabling further functionalization.[1]
The Role of the Trifluoromethyl Group: A Deeper Dive
The trifluoromethyl group is a bioisostere for a methyl or chloro group, meaning it has a similar size but different electronic properties.[15] Its high electronegativity significantly impacts the electron distribution within the molecule.[8] This can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes.[8][10] This can increase the in vivo half-life of a drug.
-
Increased Lipophilicity: The -CF3 group generally increases a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[8][10]
-
Modulation of pKa: The strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby basic functional groups, influencing the ionization state of the molecule at physiological pH.[15]
-
Improved Binding Affinity: The -CF3 group can participate in favorable interactions with biological targets, such as dipole-dipole and hydrophobic interactions, leading to increased binding affinity and potency.[8]
Conclusion
5-(Trifluoromethyl)-1H-pyrazol-3-amine is a privileged scaffold in medicinal chemistry, offering a unique combination of a biologically active pyrazole core and the advantageous properties imparted by the trifluoromethyl group. A comprehensive understanding of its physicochemical properties, as outlined in this guide, is essential for its effective utilization in the design and development of novel pharmaceuticals and agrochemicals. The interplay between its solubility, lipophilicity, and ionization state, largely influenced by the trifluoromethyl substituent, dictates its pharmacokinetic and pharmacodynamic behavior. Further experimental characterization of this promising building block will undoubtedly pave the way for new discoveries in drug and materials science.
References
- The Role of Trifluoromethyl Groups in Modern Drug Design. (n.d.). Google Cloud.
- Buy 5-(trifluoromethyl)-1H-pyrazol-3-amine (EVT-3553898) - EvitaChem. (n.d.). EvitaChem.
- (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - ResearchGate. (2025, July 1). ResearchGate.
- The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025, December 21). NINGBO INNO PHARMCHEM CO.,LTD.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (2025, July 18). PubMed Central.
- Trifluoromethyl group - Wikipedia. (n.d.). Wikipedia.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.). National Institutes of Health.
- The Role of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. (n.d.). National Institutes of Health.
- Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. (n.d.). MDPI.
- Medicinally important pyrazole derivatives | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). SpringerLink.
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook. (n.d.). ChemicalBook.
- 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine - PubChem - NIH. (n.d.). National Institutes of Health.
- A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). ACS Publications.
- 5-(trifluoromethyl)-1H-pyrazol-3-ol - Chemical Synthesis Database. (2025, May 20). ChemSynthesis.
- Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). Taylor & Francis Online.
- Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry | ACS Central Science - ACS Publications. (2017, February 10). ACS Publications.
- 5-TRIFLUOROMETHYL-1H-PYRAZOLE-3-CARBOXYLIC ACID 129768-28-1 wiki. (n.d.). GuideChem.
- 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | C10H8F3N3 | CID 43158951 - PubChem. (n.d.). PubChem.
- Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. (2023, February 3). Royal Society of Chemistry.
- One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC - PubMed Central. (n.d.). PubMed Central.
- Webinar: The importance of physicochemical properties for the bioavailability of pharma compounds - YouTube. (2023, August 16). YouTube.
- Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI. (n.d.). National Center for Biotechnology Information.
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | 149978-42-7 - ChemicalBook. (2025, September 25). ChemicalBook.
- 3-(Trifluoromethyl)-1H-pyrazol-5-amine - Oakwood Chemical. (n.d.). Oakwood Chemical.
- 1273833-76-3 | 5-Methyl-1-(3-(trifluoromethyl)phenyl)-1h-pyrazol-3-amine | ChemScene. (n.d.). ChemScene.
- N-METHYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-AMINE - BLDpharm. (n.d.). BLDpharm.
- 1531800-50-6|1-Isopropyl-5-(trifluoromethyl)-1H-pyrazol-3-amine - BLDpharm. (n.d.). BLDpharm.
- CAS 1028843-19-7 3-(Trifluoromethyl)-1H-pyrazol-5-amine - BOC Sciences. (n.d.). BOC Sciences.
- 93618-30-5|3-(3-(Trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylic acid - BLDpharm. (n.d.). BLDpharm.
- Cas 66000-41-7,1H-Pyrazol-3-amine, 1-[3-(trifluoromethyl)phenyl]- | lookchem. (n.d.). LookChem.
Sources
- 1. Buy 5-(trifluoromethyl)-1H-pyrazol-3-amine (EVT-3553898) | 1028843-19-7 [evitachem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazole and Thiazole Derivatives in Medicinal Chemistry | Pharmaceuticals | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. nbinno.com [nbinno.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 3-(Trifluoromethyl)-1H-pyrazol-5-amine [oakwoodchemical.com]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. 1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | C6H8F3N3 | CID 25247986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 16. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]


